HSP90alpha Binding Affinity Defines a Distinct Biochemical Signature vs. Canonical HSP90 Inhibitors
In a direct binding assay using 2D 1H-15N chemical shift perturbation NMR spectroscopy, CAS 1795473-05-0 binds to human HSP90alpha with a Kd of 19,000 nM [1]. This weak affinity places the compound in a distinct interaction regime compared to the canonical HSP90 N-terminal inhibitor geldanamycin (Kd ~1 nM) [2]. The 19,000-fold difference in binding affinity indicates that this compound does not compete for the ATP-binding pocket targeted by geldanamycin and likely engages an allosteric or secondary site on the chaperone.
| Evidence Dimension | HSP90alpha binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 19,000 nM (1.90E+4 nM) |
| Comparator Or Baseline | Geldanamycin: Kd ~1 nM |
| Quantified Difference | 19,000-fold weaker binding than geldanamycin |
| Conditions | 2D 1H-15N chemical shift perturbation NMR spectroscopy, human HSP90alpha |
Why This Matters
For researchers investigating non-ATP-competitive HSP90 modulation or chaperone interactome mapping, this compound's distinct binding profile warrants selection over potent N-terminal inhibitors.
- [1] BindingDB. Affinity data for UHHDGKCFJKKPFE-UHFFFAOYSA-N: Kd 1.90E+4 nM for human HSP90alpha assessed by 2D 1H-15N chemical shift perturbation NMR spectroscopy. View Source
- [2] Stebbins CE, Russo AA, Schneider C, et al. (1997) Crystal structure of an Hsp90–geldanamycin complex: targeting of a protein chaperone by an antitumor agent. Cell, 89(2): 239-250. View Source
